molecular formula C6H11I B13708517 2-Iodo-4-methylpent-1-ene CAS No. 1091627-84-7

2-Iodo-4-methylpent-1-ene

Cat. No.: B13708517
CAS No.: 1091627-84-7
M. Wt: 210.06 g/mol
InChI Key: AGKHPTNMRWVGRM-UHFFFAOYSA-N
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Description

2-Iodo-4-methyl-1-pentene is an organic compound that belongs to the class of alkenes, characterized by the presence of a carbon-carbon double bond The compound has the molecular formula C6H11I and features an iodine atom attached to the second carbon of a 4-methyl-1-pentene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodo-4-methyl-1-pentene can be synthesized through the iodination of 4-methyl-1-pentene. The reaction typically involves the addition of iodine (I2) in the presence of a catalyst or under specific conditions that facilitate the substitution of a hydrogen atom with an iodine atom. The reaction can be carried out in an inert solvent such as dichloromethane or chloroform, and may require the presence of a radical initiator or ultraviolet light to proceed efficiently.

Industrial Production Methods: Industrial production of 2-iodo-4-methyl-1-pentene may involve large-scale iodination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Substitution Reactions: 2-Iodo-4-methyl-1-pentene can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Addition Reactions: The compound can participate in addition reactions across the carbon-carbon double bond, such as hydrogenation, halogenation, and hydrohalogenation.

    Elimination Reactions: Under basic conditions, 2-iodo-4-methyl-1-pentene can undergo elimination reactions to form alkenes or alkynes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in polar solvents.

    Addition Reactions: Hydrogen gas (H2) with a palladium or platinum catalyst for hydrogenation; halogens (Br2, Cl2) for halogenation; hydrogen halides (HCl, HBr) for hydrohalogenation.

    Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) in aprotic solvents.

Major Products:

    Substitution: Formation of alcohols, nitriles, or amines.

    Addition: Formation of saturated alkanes, dihalides, or haloalkanes.

    Elimination: Formation of alkenes or alkynes with varying degrees of unsaturation.

Scientific Research Applications

2-Iodo-4-methyl-1-pentene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through substitution and addition reactions.

    Biology: Potential use in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Investigated for its role in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-iodo-4-methyl-1-pentene in chemical reactions involves the reactivity of the iodine atom and the carbon-carbon double bond. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds with nucleophiles. The double bond can participate in addition reactions, allowing for the incorporation of various functional groups. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the pentene backbone.

Comparison with Similar Compounds

    4-Methyl-1-pentene: Lacks the iodine substituent, resulting in different reactivity and applications.

    2-Bromo-4-methyl-1-pentene: Similar structure but with a bromine atom instead of iodine, leading to differences in reactivity and reaction conditions.

    2-Chloro-4-methyl-1-pentene: Contains a chlorine atom, which affects its chemical behavior compared to the iodine-containing compound.

Uniqueness: 2-Iodo-4-methyl-1-pentene is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The larger atomic size and higher polarizability of iodine compared to bromine and chlorine result in different reaction kinetics and mechanisms. This uniqueness makes 2-iodo-4-methyl-1-pentene valuable in specific synthetic applications where iodine’s reactivity is advantageous.

Properties

CAS No.

1091627-84-7

Molecular Formula

C6H11I

Molecular Weight

210.06 g/mol

IUPAC Name

2-iodo-4-methylpent-1-ene

InChI

InChI=1S/C6H11I/c1-5(2)4-6(3)7/h5H,3-4H2,1-2H3

InChI Key

AGKHPTNMRWVGRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=C)I

Origin of Product

United States

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